molecular formula C25H25NO2 B12453673 2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione

2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12453673
M. Wt: 371.5 g/mol
InChI Key: PCFPDFLINVRZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-5-(tricyclo[3311~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the cycloaddition reaction of cyclopentadiene with nitrosocarbonyl intermediates, followed by further elaboration to form the desired isoindole structure . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the tricyclic core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into particular binding sites, modulating the activity of enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione stands out due to its unique tricyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

5-(1-adamantyl)-2-benzylisoindole-1,3-dione

InChI

InChI=1S/C25H25NO2/c27-23-21-7-6-20(25-12-17-8-18(13-25)10-19(9-17)14-25)11-22(21)24(28)26(23)15-16-4-2-1-3-5-16/h1-7,11,17-19H,8-10,12-15H2

InChI Key

PCFPDFLINVRZQQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)CC6=CC=CC=C6

Origin of Product

United States

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